![molecular formula C19H22N4O3 B5558832 1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)
1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone often involves multistep reactions, including condensation and cyclization processes. For example, the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines demonstrates the use of succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, leading to various substituted derivatives through reactions with Grignard reagents, allylsilanes, and triethyl phosphite (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was synthesized, characterized, and its structure confirmed by XRD studies. DFT calculations help compare the molecular geometry with experimental results, providing insights into the favored tautomer isomer structures (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical properties of imidazolidinone derivatives can be explored through their reactions with various reagents. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed aerobic oxidative conditions highlights the novel activation mode of ethyl tertiary amines, showcasing a broad substrate scope and good functional group tolerance (Rao et al., 2017).
Physical Properties Analysis
Physical properties such as thermal stability and solubility are crucial for understanding the potential applications of a compound. While specific data on 1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone is not available, related research indicates that imidazolidinone derivatives exhibit high thermal stability in an open atmosphere, suggesting potential for diverse applications (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups and stability under various conditions, are essential for the compound's application in synthesis and drug development. The detailed chemical behavior can be inferred from studies on similar compounds, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, providing insights into the compound's potential reactivity and applications (Rao et al., 2017).
科学的研究の応用
Antiviral Research
Compounds structurally related to the specified chemical, particularly those containing imidazo[1,2-a]pyridine groups, have been designed and tested as antirhinovirus agents. These studies focus on the synthesis and antiviral activity evaluation of such compounds, highlighting the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for viral infections (Hamdouchi et al., 1999).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives have also been investigated as corrosion inhibitors for metals in saline solutions, indicating their potential application in protecting materials from corrosion. This research provides insights into how similar compounds might be used in industrial applications to extend the lifespan of metals in harsh environments (Kubba & Al-Joborry, 2020).
Fluorescent Properties for Chemical Sensing
Studies on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds have identified novel fluorescent organic compounds, offering potential applications in chemical sensing and molecular imaging. The ability to manipulate the fluorescent properties of these compounds suggests they could be tailored for specific sensing applications (Tomoda et al., 1999).
Anticancer Research
Selenylated imidazo[1,2-a]pyridines have been explored for their potential in breast cancer chemotherapy. These compounds showed significant cytotoxicity against breast cancer cells, inhibited cell proliferation, and induced apoptosis, indicating their promise as anticancer agents (Almeida et al., 2018).
特性
IUPAC Name |
1-[2-methyl-5-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-12-5-6-14(11-16(12)23-9-7-20-19(23)25)18(24)22-8-3-4-15(22)17-10-13(2)21-26-17/h5-6,10-11,15H,3-4,7-9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSCQUVHDKYYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=CC(=NO3)C)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
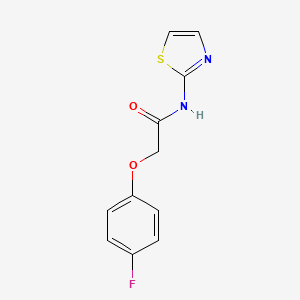
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)
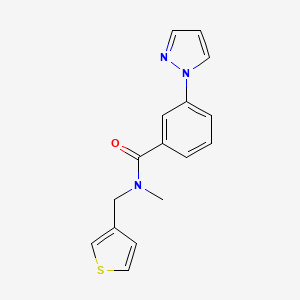
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
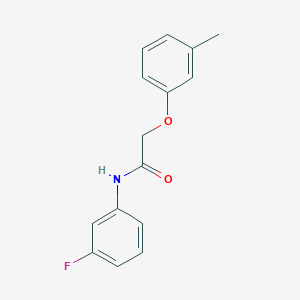
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
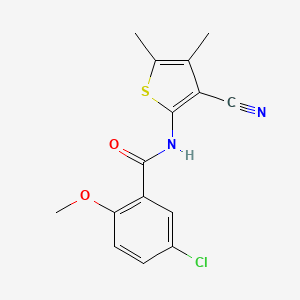
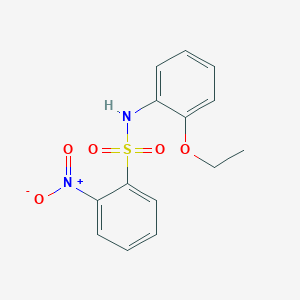
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)